molecular formula C19H20ClN3O4 B4794581 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B4794581
M. Wt: 389.8 g/mol
InChI Key: YCVMNVIVJUZIDV-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s as part of a research program aimed at developing novel compounds for the treatment of pain and inflammation. Since then, CP-47,497 has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

CP-47,497 acts as a full agonist of the CB1 receptor, which is widely distributed in the brain and other tissues. Binding of CP-47,497 to the CB1 receptor results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes. These processes include neurotransmitter release, gene expression, and ion channel activity, among others. The overall effect of CB1 receptor activation by CP-47,497 is a complex interplay of excitatory and inhibitory signals that ultimately determine the physiological response.
Biochemical and Physiological Effects
CP-47,497 produces a range of biochemical and physiological effects that are mediated by the CB1 receptor. These effects include analgesia, sedation, appetite stimulation, and modulation of mood and cognition. CP-47,497 has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various disease states.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages for use in laboratory experiments. It is a highly potent and selective CB1 receptor agonist, making it a useful tool for investigating the endocannabinoid system. CP-47,497 is also readily available in high purity, allowing for accurate and reproducible experiments. However, CP-47,497 has some limitations, including its potential for abuse and dependence, as well as its potential for producing unwanted side effects. Researchers must take appropriate precautions when working with CP-47,497 to ensure safety and accuracy of results.

Future Directions

There are several potential future directions for research involving CP-47,497. One area of interest is the development of novel compounds based on the structure of CP-47,497, with improved pharmacological properties and reduced side effects. Another area of interest is the investigation of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, the potential therapeutic applications of CP-47,497 and related compounds should be further explored, with a focus on developing safe and effective treatments for various medical conditions.
Conclusion
CP-47,497 is a synthetic cannabinoid compound that has been extensively studied for its pharmacological properties and potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, producing a range of effects on the central nervous system. CP-47,497 has several advantages for use in laboratory experiments, but also has some limitations that must be considered. Future research involving CP-47,497 should focus on developing novel compounds with improved pharmacological properties, investigating the endocannabinoid system in various disease states, and exploring the potential therapeutic applications of these compounds.

Scientific Research Applications

CP-47,497 has been widely used in scientific research to investigate the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to the CB1 receptor, producing a range of effects on the central nervous system. These effects include analgesia, sedation, and appetite stimulation, among others. CP-47,497 has also been used to study the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-2-27-17-9-8-13(12-16(17)23(25)26)19(24)21-15-7-5-6-14(20)18(15)22-10-3-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVMNVIVJUZIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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